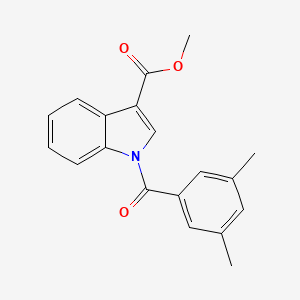
methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMBI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its fluorescent properties, which make it useful for detecting metal ions and studying protein-DNA interactions. However, its potential as a photosensitizer also presents a limitation, as it requires exposure to light and may be toxic to cells.
未来方向
There are several potential future directions for research on methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizing agent and selectively kill cancer cells. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate and its potential as an anti-cancer agent. Finally, studies on the neuroprotective effects of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate may lead to its use in treating neurodegenerative diseases.
合成方法
The synthesis of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,5-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base and a catalyst. The resulting product is then methylated using dimethyl sulfate. The purity and yield of the product can be improved by using different solvents and purification methods.
科学研究应用
Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its unique properties, such as its ability to act as a fluorescent probe for detecting metal ions and its potential as a photosensitizer for photodynamic therapy. It has also been studied for its potential as an anti-cancer agent and as a tool for studying protein-DNA interactions.
属性
IUPAC Name |
methyl 1-(3,5-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-13(2)10-14(9-12)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZCMPGFZONNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
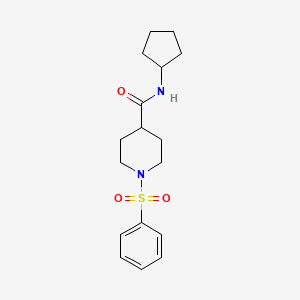

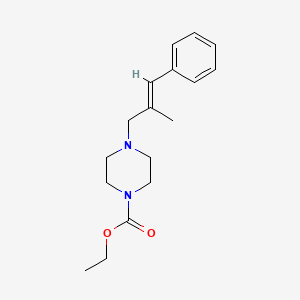

![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)

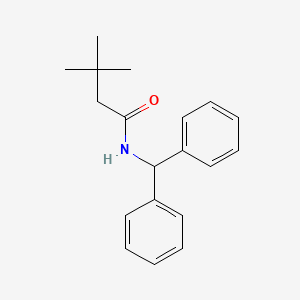

![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
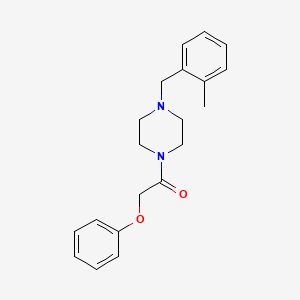
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)